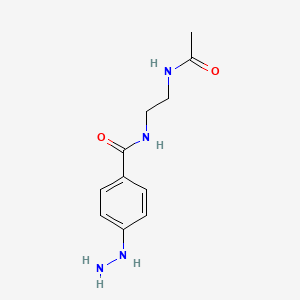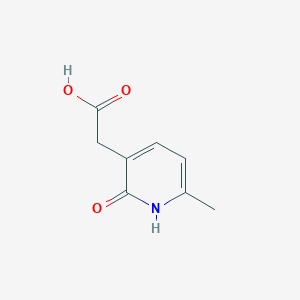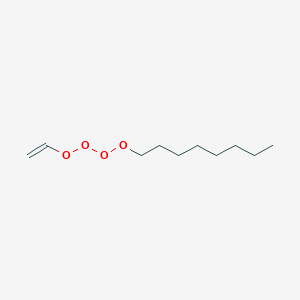![molecular formula C8H13NOS B14803943 [(4-Isopropoxy-3-thienyl)methyl]amine](/img/structure/B14803943.png)
[(4-Isopropoxy-3-thienyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Isopropoxy-3-thienyl)methyl]amine is an organic compound that features a thienyl group substituted with an isopropoxy group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Isopropoxy-3-thienyl)methyl]amine typically involves the reaction of 4-isopropoxy-3-thiophenemethanol with ammonia or an amine source under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
[(4-Isopropoxy-3-thienyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitro-substituted thienyl derivatives.
Scientific Research Applications
[(4-Isopropoxy-3-thienyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Isopropoxy-3-thienyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(4-Methoxy-3-thienyl)methyl]amine
- [(4-Ethoxy-3-thienyl)methyl]amine
- [(4-Propoxy-3-thienyl)methyl]amine
Uniqueness
[(4-Isopropoxy-3-thienyl)methyl]amine is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs
Properties
Molecular Formula |
C8H13NOS |
|---|---|
Molecular Weight |
171.26 g/mol |
IUPAC Name |
(4-propan-2-yloxythiophen-3-yl)methanamine |
InChI |
InChI=1S/C8H13NOS/c1-6(2)10-8-5-11-4-7(8)3-9/h4-6H,3,9H2,1-2H3 |
InChI Key |
LICRFLUSPLRZOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CSC=C1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


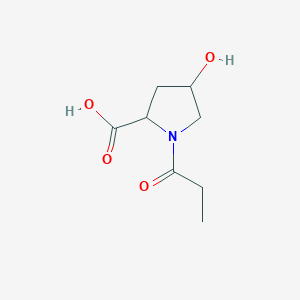
![2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}benzamide](/img/structure/B14803872.png)
![ethyl 3-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanoate](/img/structure/B14803873.png)


![4-{(E)-[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B14803897.png)
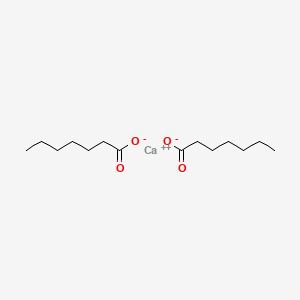
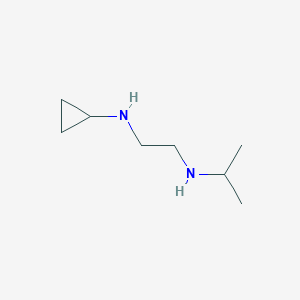
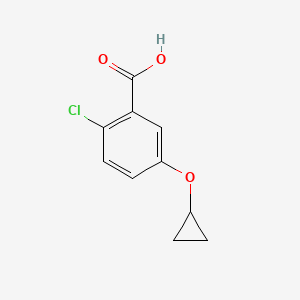
![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-ium-1-yl]phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B14803922.png)
![[4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenyl] hydrogen sulfate](/img/structure/B14803925.png)
